ETHYL 5-{(2-CHLOROPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound featuring a thiophene ring system Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with diethyl 4-hydroxy-2-methylthiophene-3-carboxylate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-oxo-2-methylthiophene-3-carboxylate).
Reduction: Formation of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) alcohol derivatives.
Substitution: Formation of diethyl 5,5’-[(2-aminophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate).
Scientific Research Applications
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate): Another heterocyclic compound with similar structural features but different functional groups.
Diethyl 5,5’-methylenebis(4-hydroxy-2-methylthiophene-3-carboxylate): A closely related compound lacking the chlorophenyl group.
Uniqueness
Diethyl 5,5’-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-[(2-chlorophenyl)-(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO6S2/c1-5-29-22(27)15-11(3)31-20(18(15)25)17(13-9-7-8-10-14(13)24)21-19(26)16(12(4)32-21)23(28)30-6-2/h7-10,17,25-26H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJGGYOUSOOEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CC=C2Cl)C3=C(C(=C(S3)C)C(=O)OCC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.